molecular formula C18H18BrNO2 B1293338 3'-Bromo-2-morpholinomethyl benzophenone CAS No. 898750-29-3

3'-Bromo-2-morpholinomethyl benzophenone

Cat. No.: B1293338
CAS No.: 898750-29-3
M. Wt: 360.2 g/mol
InChI Key: LFIBXRXNPSJMLJ-UHFFFAOYSA-N
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Description

3'-Bromo-2-morpholinomethyl benzophenone (CAS: 898750-29-3) is a brominated benzophenone derivative with the molecular formula C₁₈H₁₈BrNO₂. Its structure consists of a benzophenone core substituted with a bromine atom at the 3' position and a morpholinomethyl group (-CH₂-morpholine) at the 2 position. This molecule is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of xanthones via cyclization reactions . Its bromine substituent enhances electron-withdrawing effects, which may influence reactivity in nucleophilic aromatic substitution or cross-coupling reactions.

Properties

IUPAC Name

(3-bromophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIBXRXNPSJMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643534
Record name (3-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-29-3
Record name (3-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2-morpholinomethyl benzophenone typically involves the bromination of 2-morpholinomethyl benzophenone. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ position. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-2-morpholinomethyl benzophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl benzophenone derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3’-Bromo-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The bromine atom and morpholinomethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound can modulate biological pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Compounds :

  • 4'-Bromo-2-morpholinomethyl benzophenone (CAS: 898750-32-8, C₁₈H₁₈BrNO₂): A positional isomer with bromine at the 4' position.
  • 3-Bromo-4'-morpholinomethyl benzophenone (CAS: 898769-90-9, C₁₈H₁₈BrNO₂): Bromine at the 3-position and morpholinomethyl at the 4'-position. This configuration could modify electronic effects on the carbonyl group, impacting electrophilic reactivity .

Data Table 1: Morpholinomethyl-Substituted Benzophenones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
3'-Bromo-2-morpholinomethyl benzophenone 898750-29-3 C₁₈H₁₈BrNO₂ 360.25 Br (3'), morpholinomethyl (2)
4'-Bromo-2-morpholinomethyl benzophenone 898750-32-8 C₁₈H₁₈BrNO₂ 360.25 Br (4'), morpholinomethyl (2)
3-Bromo-4'-morpholinomethyl benzophenone 898769-90-9 C₁₈H₁₈BrNO₂ 360.25 Br (3), morpholinomethyl (4')

Key Findings :

  • Steric Effects : The 3'-bromo substituent in the target compound may create steric hindrance during intramolecular cyclization, slowing reaction rates compared to 4'-bromo analogs .
  • Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilicity at the carbonyl group. This contrasts with non-halogenated benzophenones, which are more reactive in Friedel-Crafts acylations .

Heterocyclic Substituent Variations

Key Compound :

  • 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone (CAS: 898774-69-1, C₁₈H₁₇BrFNO): Features a pyrrolidinomethyl group (five-membered ring with one nitrogen) instead of morpholinomethyl.

Data Table 2: Heterocyclic Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heterocycle Notable Properties
This compound 898750-29-3 C₁₈H₁₈BrNO₂ 360.25 Morpholine Higher polarity, H-bonding potential
4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone 898774-69-1 C₁₈H₁₇BrFNO 362.23 Pyrrolidine Increased lipophilicity

Key Findings :

  • Polarity: Morpholinomethyl derivatives exhibit higher solubility in polar solvents (e.g., DMSO, methanol) due to the oxygen atom in morpholine, whereas pyrrolidinomethyl analogs are more lipid-soluble .
  • Reactivity : Pyrrolidine’s smaller ring size may reduce steric hindrance during reactions, enhancing accessibility to the carbonyl group.

Halogen and Functional Group Variations

Key Compounds :

  • 2-Amino-5-bromo-2',6'-difluoro benzophenone (CAS: 660450-79-3, C₁₃H₈BrF₂NO): Contains amino and fluorine substituents. The amino group enhances nucleophilicity, enabling participation in Schiff base formation or metal coordination .

Data Table 3: Halogenated Benzophenones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Applications
This compound 898750-29-3 C₁₈H₁₈BrNO₂ 360.25 Br, morpholinomethyl Xanthone synthesis
2-Amino-5-bromo-2',6'-difluoro benzophenone 660450-79-3 C₁₃H₈BrF₂NO 312.11 Br, F, amino Pharmaceutical intermediates
3-Bromo-2-fluorobenzophenone N/A C₁₃H₈BrFO 279.11 Br, F UV photoinitiators

Key Findings :

  • UV Reactivity: Fluorinated benzophenones absorb at higher wavelengths (~350 nm), making them effective photoinitiators compared to non-fluorinated analogs .

Biological Activity

3'-Bromo-2-morpholinomethyl benzophenone (CAS No. 898750-29-3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Synthesis

The chemical structure of this compound features a bromine atom at the 3' position of the benzophenone moiety, which enhances its reactivity. The synthesis typically involves the bromination of 2-morpholinomethyl benzophenone using brominating agents such as Br2 or N-bromosuccinimide (NBS) in solvents like dichloromethane or carbon tetrachloride under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom and morpholinomethyl group allows for significant reactivity, enabling the compound to form covalent bonds with proteins, enzymes, and receptors. This interaction can modulate biological pathways, leading to changes in cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. In particular, its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
2-Morpholinomethyl benzophenoneLacks bromine at the 3' positionWeaker antimicrobial activity
3'-Chloro-2-morpholinomethyl benzophenoneChlorine instead of bromineDifferent reactivity profile
3'-Fluoro-2-morpholinomethyl benzophenoneFluorine substitutionVaries in biological activity

The presence of the bromine atom in this compound enhances its reactivity compared to its analogs, making it a valuable compound in synthetic chemistry and biological research.

Tumorigenesis Studies

A notable study explored the effects of benzophenones on tumorigenesis in animal models. While not directly studying this compound, related compounds such as benzophenone-3 (BP-3) showed varied effects on tumor proliferation depending on dietary contexts. This underscores the importance of further investigation into how structural modifications can influence biological outcomes .

Environmental Impact Studies

Environmental studies have assessed the bioconcentration and toxicity of benzophenones, including BP-3, in aquatic organisms. These findings highlight potential risks associated with exposure to such compounds, suggesting that research into this compound could also consider ecological implications .

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